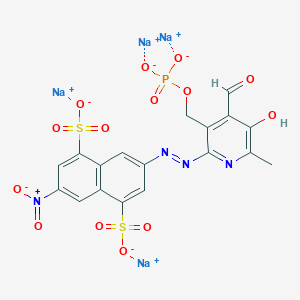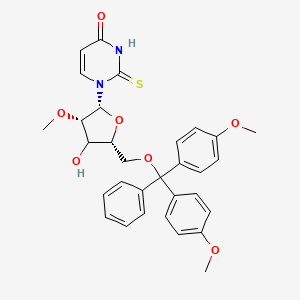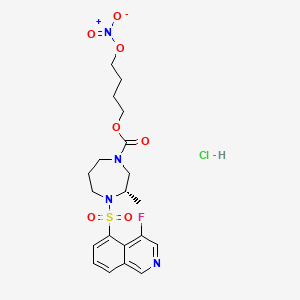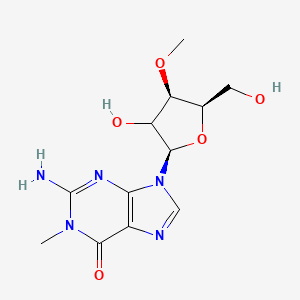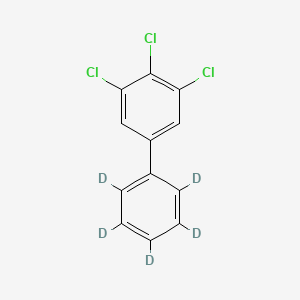
3,4,5-Trichlorodiphenyl-2',3',4',5',6'-D5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Trichlorodiphenyl-2’,3’,4’,5’,6’-D5 is a chemical compound with the molecular formula C12H3Cl3D5. It is an isotopically labeled compound, often used in scientific research for various applications. The compound is characterized by the presence of three chlorine atoms and five deuterium atoms, making it a valuable tool in studies involving isotopic labeling.
Preparation Methods
The synthesis of 3,4,5-Trichlorodiphenyl-2’,3’,4’,5’,6’-D5 typically involves the chlorination of biphenyl compounds. The reaction conditions often include the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The industrial production methods may involve large-scale chlorination processes under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine and deuterium atoms.
Chemical Reactions Analysis
3,4,5-Trichlorodiphenyl-2’,3’,4’,5’,6’-D5 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of chlorinated biphenyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of chlorine atoms and the formation of biphenyl compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions are typically chlorinated biphenyl derivatives with varying degrees of substitution.
Scientific Research Applications
3,4,5-Trichlorodiphenyl-2’,3’,4’,5’,6’-D5 is widely used in scientific research due to its unique isotopic labeling properties. Some of its applications include:
Chemistry: Used as a tracer in studies involving reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and distribution of labeled compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and chemical processes, particularly in the field of polymer chemistry.
Mechanism of Action
The mechanism of action of 3,4,5-Trichlorodiphenyl-2’,3’,4’,5’,6’-D5 involves its interaction with specific molecular targets and pathways. The compound’s isotopic labeling allows researchers to track its movement and transformation within a system. The deuterium atoms in the compound can be detected using techniques such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, providing valuable insights into the compound’s behavior and interactions.
Comparison with Similar Compounds
3,4,5-Trichlorodiphenyl-2’,3’,4’,5’,6’-D5 can be compared with other similar compounds such as:
- **2,4,5-Trichlorodiphenyl-2’,3’,4’,5
Properties
Molecular Formula |
C12H7Cl3 |
|---|---|
Molecular Weight |
262.6 g/mol |
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-(3,4,5-trichlorophenyl)benzene |
InChI |
InChI=1S/C12H7Cl3/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h1-7H/i1D,2D,3D,4D,5D |
InChI Key |
BSFZSQRJGZHMMV-RALIUCGRSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC(=C(C(=C2)Cl)Cl)Cl)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,5-dichloro-N-[2-[[(2S)-1-[[7-[[(2S,3R)-1-[[2-(1H-indol-3-ylmethyl)-3H-benzimidazol-5-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-7-oxoheptyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]benzamide](/img/structure/B12402483.png)
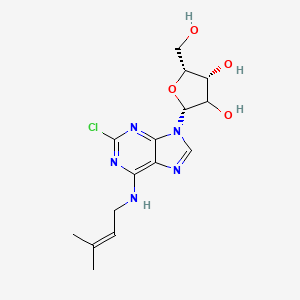
![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12402496.png)

